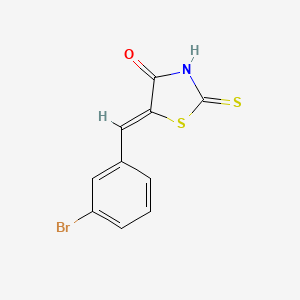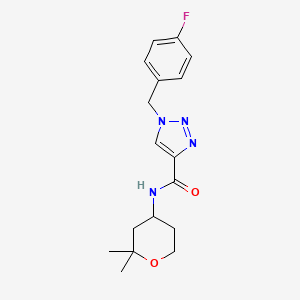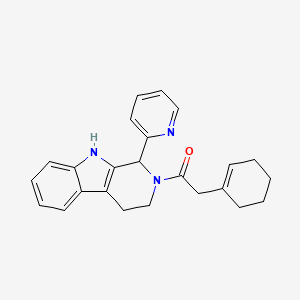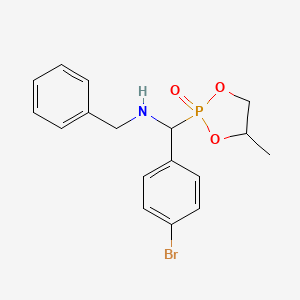![molecular formula C16H25N5O2 B6021371 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by SmithKline Beecham Pharmaceuticals and has since been used in various studies to understand the mechanism of action of different cellular processes.
作用機序
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine inhibits the TGF-β signaling pathway by specifically targeting the TGF-β type I receptor (TβRI). It binds to the ATP-binding pocket of TβRI, preventing the activation of downstream signaling pathways. This leads to the inhibition of TGF-β-induced responses, including cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, induces apoptosis in cancer cells, and reduces tumor growth in animal models. It also promotes the differentiation of stem cells into specific cell types and enhances the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In addition, it has been shown to have anti-inflammatory effects and reduce fibrosis in animal models.
実験室実験の利点と制限
The advantages of using 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine in lab experiments include its specificity for TβRI, its ability to inhibit the TGF-β signaling pathway, and its wide range of applications in different fields of research. However, there are also limitations to its use, including its potential off-target effects and the need for optimization of dosage and treatment duration.
将来の方向性
There are many future directions for the use of 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine in scientific research. One direction is the development of more potent and selective inhibitors of TβRI. Another direction is the investigation of the role of TGF-β signaling in various diseases, including cancer, fibrosis, and autoimmune disorders. In addition, the use of this compound in combination with other drugs or therapies could enhance its therapeutic potential. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in scientific research.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research to understand the mechanism of action of different cellular processes. Its inhibition of the TGF-β signaling pathway has therapeutic potential in various diseases, including cancer and fibrosis. While there are advantages and limitations to its use, there are also many future directions for its application in scientific research.
合成法
The synthesis method of 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine involves the reaction of 4-morpholineethanol with 4,6-dichloro-2-(propylthio)pyrimidine to give 4-(4,6-dichloro-2-(propylthio)pyrimidin-5-yl)morpholine. This intermediate is then reacted with isobutyryl chloride in the presence of triethylamine to give this compound. The final product is obtained by purification through column chromatography.
科学的研究の応用
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been used in various scientific research applications, including cancer research, stem cell research, and developmental biology. It has been found to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer and fibrosis.
特性
IUPAC Name |
2-methyl-1-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-13(2)16(22)21-5-3-19(4-6-21)14-11-15(18-12-17-14)20-7-9-23-10-8-20/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZDXHIUFKJLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6021294.png)
![5-(4-fluorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021310.png)

![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6021328.png)
![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)
![3-phenyl-1H-pyrazole-4-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B6021348.png)

![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)

![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6021373.png)
![2-{[3-(anilinosulfonyl)-4-bromobenzoyl]amino}benzoic acid](/img/structure/B6021378.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6021390.png)